Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1629784-69-5
VCID: VC6384486
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-6-11(16)10(9-14)5-4-8-15/h10,15H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO
Molecular Formula: C13H23NO4
Molecular Weight: 257.33

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate

CAS No.: 1629784-69-5

Cat. No.: VC6384486

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate - 1629784-69-5

CAS No. 1629784-69-5
Molecular Formula C13H23NO4
Molecular Weight 257.33
IUPAC Name tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-6-11(16)10(9-14)5-4-8-15/h10,15H,4-9H2,1-3H3
Standard InChI Key WAYHQQZPLLWUIV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO

Structural and Chemical Properties

Molecular Architecture

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The molecular formula C13H23NO4\text{C}_{13}\text{H}_{23}\text{NO}_4 (molecular weight: 257.33 g/mol) includes three critical functional groups:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the piperidine nitrogen.

  • A 4-oxo (keto) group at the ring’s 4-position, which introduces planarity and influences electronic distribution.

  • A 3-hydroxypropyl chain at the 3-position, contributing hydrophilicity and potential hydrogen-bonding capabilities.

The stereochemistry and conformational flexibility of the piperidine ring are pivotal for its interactions in biological systems. Computational models suggest that the keto group at C4 stabilizes the ring in a half-chair conformation, while the hydroxypropyl side chain adopts an extended conformation to minimize steric hindrance.

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValue
CAS Number1629784-69-5
IUPAC Nametert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO
InChI KeyWAYHQQZPLLWUIV-UHFFFAOYSA-N
SolubilityNot publicly available
PubChem CID114451447

The absence of solubility data underscores the need for experimental characterization, particularly for applications requiring aqueous compatibility.

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate involves multi-step organic reactions, typically employing protective group strategies. A plausible pathway includes:

  • Piperidine Ring Formation: Cyclization of a δ-amino ketone precursor via intramolecular aldol condensation.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) to protect the secondary amine.

  • Side Chain Introduction: Grignard or nucleophilic addition to introduce the 3-hydroxypropyl group at C3, followed by oxidation to establish the 4-oxo group .

A patent (WO2014200786A1) detailing the synthesis of a structurally analogous tert-butyl piperidine carboxylate derivative highlights the use of palladium-catalyzed cross-coupling and selective oxidation steps, which may inform methodologies for this compound .

Challenges in Optimization

Key challenges include:

  • Regioselectivity: Ensuring precise functionalization at the 3- and 4-positions without side reactions.

  • Yield Optimization: Multi-step syntheses often suffer from cumulative yield losses, necessitating catalytic improvements.

  • Purification: Separation of diastereomers or regioisomers may require advanced chromatographic techniques.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The Boc-protected amine and keto group make this compound a strategic intermediate for:

  • Peptidomimetics: Incorporation into pseudo-peptide backbones to enhance metabolic stability.

  • Kinase Inhibitors: The 4-oxo group can coordinate with ATP-binding sites in kinase domains.

  • Neuroactive Agents: Piperidine derivatives are explored for modulating serotonin and dopamine receptors, though direct evidence for this compound is lacking.

Patent Landscape

While no patents directly claim tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate, WO2014200786A1 demonstrates the utility of similar tert-butyl piperidine carboxylates in preparing β-lactamase inhibitors, suggesting potential antibacterial applications . The patent employs Suzuki-Miyaura couplings and reductive amination, techniques adaptable to this compound’s derivatization .

Future Directions and Challenges

Research Priorities

  • Solubility and Stability Studies: Essential for formulation development.

  • Targeted Biological Screening: Prioritize assays against neurodegenerative and inflammatory targets.

  • Synthetic Methodology: Develop one-pot syntheses or flow chemistry approaches to improve efficiency .

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